molecular formula C16H17N5O B2645915 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415500-47-7

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2645915
CAS No.: 2415500-47-7
M. Wt: 295.346
InChI Key: JCIGTJULGVYODS-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety substituted with a methylpyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Substitution with Methylpyrazine: The final step involves the introduction of the methylpyrazine group to the piperazine nitrogen. This can be done through nucleophilic substitution reactions using appropriate pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any nitro or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a benzoxazole ring with a methylpyrazine-substituted piperazine moiety allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-10-17-11-15(18-12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIGTJULGVYODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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